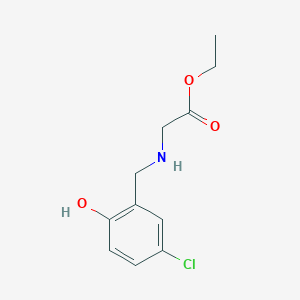![molecular formula C9H19N3O4S B15307928 tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a pyrrolidine ring with a sulfamoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process may include the following steps:
Protection of the Amine Group: The amine group of the pyrrolidine ring is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, especially involving the sulfamoyl group.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Free amine and tert-butanol.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then interact with various biological targets.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
tert-Butyl N-methylcarbamate: Another derivative with a methyl group instead of the pyrrolidine ring.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: A structurally similar compound with a piperidine ring.
Uniqueness:
- The presence of the sulfamoyl group in tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate provides unique reactivity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H19N3O4S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-7-4-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)(H2,10,14,15)/t7-/m1/s1 |
Clave InChI |
BPOCKVSKQQZVBA-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
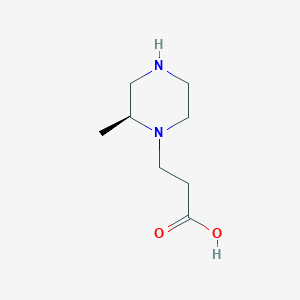
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
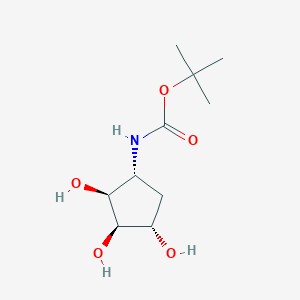
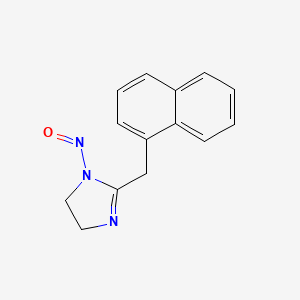
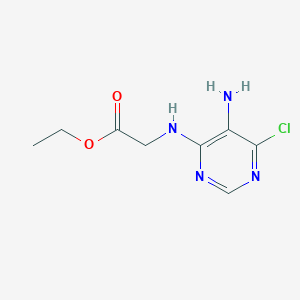
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
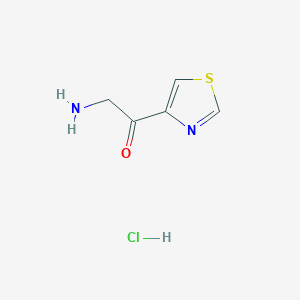

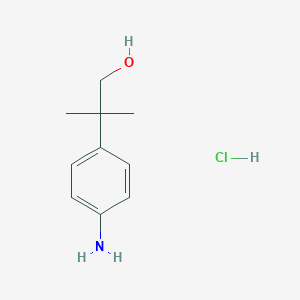
![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

